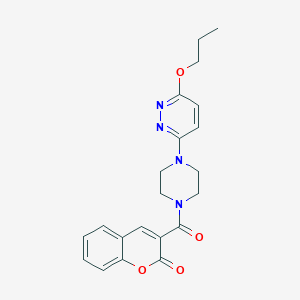

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

The compound 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin core (2H-chromen-2-one) with a pyridazine-substituted piperazine moiety via a carbonyl linker. The coumarin scaffold is widely recognized for its biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The pyridazine ring, a nitrogen-containing heterocycle, contributes to binding interactions with biological targets due to its electron-deficient nature and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-2-13-28-19-8-7-18(22-23-19)24-9-11-25(12-10-24)20(26)16-14-15-5-3-4-6-17(15)29-21(16)27/h3-8,14H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJFGUPIFYTZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

Introduction of the piperazine moiety: The chromen-2-one intermediate can be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the pyridazinyl group: The final step involves the reaction of the piperazine derivative with 6-propoxypyridazine under suitable conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

Reduction: The pyridazinyl group can be reduced to form dihydropyridazine derivatives.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine and piperazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. A study reported that pyridazine derivatives demonstrated promising anticancer activity through molecular docking studies, suggesting that the compound might interact effectively with cancer-related targets .

Antimicrobial Properties

Compounds containing piperazine rings have been widely studied for their antimicrobial activities. Research indicates that certain derivatives possess potent antibacterial and antifungal effects. The incorporation of the pyridazine moiety may enhance these properties, making this compound a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly as dopamine and serotonin receptor antagonists. This suggests that 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one could be explored for potential use in treating psychiatric disorders such as schizophrenia or depression. Preliminary findings indicate favorable interactions with neurotransmitter systems .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromen-2-one core may interact with DNA or proteins, while the pyridazinyl and piperazine groups may enhance binding affinity and specificity. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key features:

Key Structural Comparisons:

Pyridazine vs. Sulfonyl Groups : The target compound’s pyridazine moiety (electron-deficient) contrasts with sulfonyl groups in analogues from and . Sulfonyl derivatives exhibit antibacterial activity via enzyme inhibition, whereas pyridazine’s nitrogen atoms may facilitate hydrogen bonding with kinases or DNA .

Propoxy vs.

Coumarin-Piperazine Linkage : The carbonyl linker in the target compound is conserved across analogues, suggesting stability and conformational flexibility critical for target binding .

Physicochemical Properties

Biological Activity

The compound 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one represents a novel class of bioactive molecules that integrates piperazine and chromenone structures. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups:

- Piperazine moiety : Known for its versatile biological activities, this structure is often linked to various pharmacological effects.

- Chromenone core : This component is associated with a range of biological properties, including anti-inflammatory and antioxidant activities.

Antimicrobial Activity

Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 6a | 1.56 | High |

| 6b | 50 | Moderate |

| 7e | 12.2 | Moderate |

Anticancer Potential

The incorporation of the piperazine moiety into chromenone derivatives has been linked to enhanced anticancer activity. A study highlighted that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cell cycle regulators .

Neuroprotective Effects

Recent investigations into similar compounds have suggested neuroprotective properties. For example, benzothiazole-piperazine hybrids have shown efficacy in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management . The potential for neuroprotection in the studied compound may be attributed to similar mechanisms.

The mechanisms through which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes.

- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways can lead to altered cellular responses, contributing to therapeutic effects.

Case Studies and Research Findings

- Antimycobacterial Activity : In a comparative study, several piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications led to significantly lower MIC values compared to standard treatments .

- Anticancer Efficacy : A series of chromenone derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. The findings suggested that the presence of the piperazine ring enhances cytotoxicity .

- Neuroprotection Studies : Research focusing on related compounds demonstrated their ability to bind effectively with amyloid-beta peptides, suggesting a potential role in Alzheimer's therapy .

Q & A

Q. What are the key steps and analytical methods for synthesizing 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis involves:

- Coupling reactions to attach the piperazine-carbonyl group to the chromen-2-one core.

- Nucleophilic substitution to introduce the 6-propoxypyridazine moiety. Reaction conditions (temperature, solvent, time) are critical for yield optimization. Characterization uses TLC for reaction monitoring, NMR (1H/13C) for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

- 1H/13C NMR to identify proton environments and carbonyl/piperazine connectivity.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- FT-IR to verify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What stability considerations are relevant for storing this compound?

- Store in anhydrous conditions (desiccants) to prevent hydrolysis of the carbonyl group.

- Use amber vials under inert gas (N₂/Ar) to avoid photodegradation and oxidation. Stability assessments should include periodic HPLC purity checks .

Q. Which in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.

- Cell viability assays (MTT/XTT) for cytotoxicity profiling.

- Dose-response curves (IC₅₀/EC₅₀) are generated with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading).

- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Evidence suggests ethanol/THF mixtures at 60–80°C improve coupling efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals.

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.

- Re-synthesize intermediates to isolate and characterize ambiguous regions .

Q. How can molecular docking studies guide target identification for this compound?

- Use crystal structures of receptors (e.g., GPCRs, kinases) from the PDB.

- Perform flexible docking (AutoDock Vina) with protonation states adjusted for physiological pH.

- Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. What forced degradation studies are recommended to assess stability under stress conditions?

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C).

- Oxidative stress (3% H₂O₂).

- Analyze degradation products via LC-MS/MS to identify vulnerable sites (e.g., propoxy group cleavage) .

Q. How do structural modifications of the pyridazine or chromenone moieties affect bioactivity?

- Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on pyridazine.

- Compare SAR (Structure-Activity Relationship) using assays for target engagement and selectivity.

- Evidence shows substituents on the phenyl ring (e.g., 4-methylphenoxyethyl) enhance receptor affinity .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields, minimized side products |

| Solvent | Ethanol/THF (3:1) | Improved solubility of intermediates |

| Catalyst | 5 mol% Pd(PPh₃)₄ | Faster coupling kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.